molecular formula C7H5F3N2O B1404209 3-(Trifluoromethyl)pyridine-4-carboxamide CAS No. 1416713-20-6

3-(Trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B1404209
CAS No.: 1416713-20-6
M. Wt: 190.12 g/mol
InChI Key: GZQWHSYPQHQEHH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-4-carboxamide: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyridine-4-carboxamide typically involves the reaction of 3-(Trifluoromethyl)pyridine with an appropriate amine source. One common method is the reaction of 3-(Trifluoromethyl)pyridine-4-carboxylic acid with ammonia or an amine under suitable conditions to form the carboxamide derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)pyridine-4-carboxamide is unique due to the position of the trifluoromethyl group and the carboxamide functionality. This specific arrangement influences its chemical reactivity and biological activity, making it distinct from other trifluoromethyl-substituted pyridines. The presence of the carboxamide group enhances its potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-12-2-1-4(5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQWHSYPQHQEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-20-6
Record name 3-(trifluoromethyl)pyridine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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